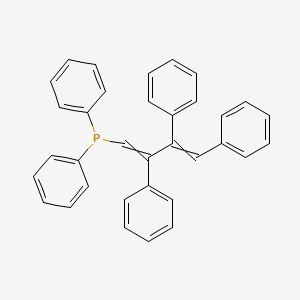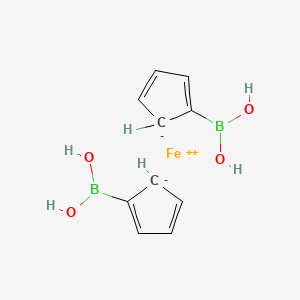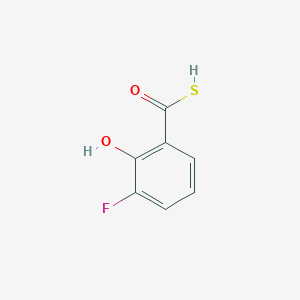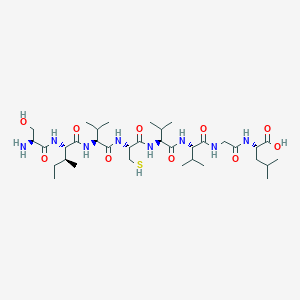![molecular formula C24H35NO15 B12516888 5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple hydroxyl groups, methoxyphenoxy group, and acetamido group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the core oxane structure. The hydroxyl groups are introduced through selective hydroxylation reactions, while the methoxyphenoxy group is added via etherification. The acetamido group is incorporated through acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamido groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-3-indoleacetamide: Shares the methoxy group but differs in the core structure and functional groups.
Ethyl 3-(5-(acetamido)-2-methoxyanilino)butyrate: Contains an acetamido group but has a different backbone and additional functional groups.
Uniqueness
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl groups, a methoxyphenoxy group, and an acetamido group, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H35NO15 |
|---|---|
Molecular Weight |
577.5 g/mol |
IUPAC Name |
5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35) |
InChI Key |
AECZUGNGICKBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)


![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)

![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
